molecular formula C19H31NOSn B033987 2-(Tributylstannyl)benzo[d]oxazole CAS No. 105494-68-6

2-(Tributylstannyl)benzo[d]oxazole

Cat. No. B033987
M. Wt: 408.2 g/mol
InChI Key: RXRSGOBSSXLBES-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Tributylstannyl)benzo[d]oxazole and related compounds often involves strategic routes to incorporate the tributylstannyl group into the benzo[d]oxazole framework. Techniques such as microwave irradiation, click chemistry, and the use of unstable intermediates like lithium thiolate have been employed to achieve efficient synthesis. For instance, ultrafast synthesis approaches have been developed for antimalarial drugs using benzo[d]oxazole-2-thiol and benzhydryl bromide, showcasing the versatility of methods available for synthesizing such compounds (Ramanjaneyulu et al., 2020).

Molecular Structure Analysis

Molecular structure analysis of benzo[d]oxazole derivatives, including 2-(Tributylstannyl)benzo[d]oxazole, often relies on techniques such as 1H NMR, 13C NMR, IR, and mass spectral studies. Single crystal X-ray diffraction studies have been used to confirm the molecular structure of representative compounds, providing insights into the precise arrangement of atoms and the overall geometry of the molecule (Tangellamudi et al., 2018).

Chemical Reactions and Properties

2-(Tributylstannyl)benzo[d]oxazole and its analogs participate in a variety of chemical reactions, including palladium-catalyzed C-H arylation, which allows for further functionalization of the benzo[d]oxazole ring. These reactions are crucial for modifying the compound's chemical properties and enhancing its potential for various applications (Zhu et al., 2015).

Physical Properties Analysis

The physical properties of 2-(Tributylstannyl)benzo[d]oxazole derivatives, such as solubility, melting point, and crystallinity, can be significantly influenced by the nature of substitutions on the benzo[d]oxazole ring. For example, modifications like methoxy substitution have been shown to affect the morphology of aggregates formed by these compounds, which is relevant for their application in material science and optoelectronics (Torres et al., 2016).

Chemical Properties Analysis

The chemical properties of 2-(Tributylstannyl)benzo[d]oxazole, such as reactivity, stability, and interaction with other molecules, are critical for its use in synthetic chemistry and potential pharmacological applications. Studies have shown that these compounds can undergo various reactions, offering pathways to synthesize novel derivatives with desired biological or physical properties. For instance, the thermal reaction of alpha-azido esters with tributyltin hydride has been explored to produce cyclized triazole derivatives, highlighting the compound's versatility in chemical transformations (Benati et al., 2005).

Scientific Research Applications

2-(Tributylstannyl)benzo[d]oxazole is a chemical compound with the molecular formula C19H31NOSn . . It’s stored at temperatures between 0-8°C .

The compound is part of the benzoxazole family, which is an important class of heterocyclic compounds. Benzoxazoles have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . They have been used extensively as starting materials for different mechanistic approaches in drug discovery .

In terms of synthetic strategies, benzoxazole derivatives can be synthesized using various methods and catalysts . For example, a catalyst-free microwave-assisted procedure has been developed for synthesizing benzoxazole derivatives in green media .

Safety And Hazards

2-(Tributylstannyl)benzo[d]oxazole may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

1,3-benzoxazol-2-yl(tributyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4NO.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXRSGOBSSXLBES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NOSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396127
Record name 2-(Tributylstannyl)benzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tributylstannyl)benzo[d]oxazole

CAS RN

105494-68-6
Record name 2-(Tributylstannyl)benzo[d]oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(tributylstannyl)-1,3-benzoxazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

20 ml of freshly distilled THF was flushed for 30 min with a stream of nitrogen after which benzoxazole (1.0 g, 8.3 mmol) was added. After being flushed for another 30 min, the solution was cooled to −78° C. and placed under inert nitrogen atmosphere. 0.9 equivalents of n-BuLi (2 M solution in hexane, 3.0 ml, 7.6 mmol) was added dropwise over a period of 1 h, during which the solution turned to pink. The solution was kept at −78° C. for 30 min and then tri-n-butyltin chloride (2.3 ml, 8.3 mmol) was added dropwise over a period of 1 h. During this addition, the solution shifted from pink to brown. After yet another hour at −78° C., the solution was allowed to reach room temperature, at which it turned to deep red. The THF was removed on a rotary evaporator and the product, an orange oil, was isolated by distillation in vacuo. Yield: 1.37 g, 40%. 1H NMR (CDCl3): δ 0.90 (t, J=7, 9H, Bu3Sn), 1.30 (m, 6H, Bu3Sn), 1.35 (m, 6H, Bu3Sn), 1.62 (t, J=7, 6H, Bu3Sn), 7.29 (t, 2H, ArH), 7.55 (d, 1H, ArH), 7.77 (d, 1H, ArH).
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